molecular formula C18H14N2O2 B3066615 3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 84793-91-9

3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B3066615
CAS No.: 84793-91-9
M. Wt: 290.3 g/mol
InChI Key: QKSMYFKEWXTZFY-UHFFFAOYSA-N
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Description

3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring an oxazole ring fused to a dihydropyridine moiety. Its molecular formula is C₁₈H₁₄N₂O₂, with a molecular weight of 290.32 g/mol and a CAS number of 84793-91-9 . The compound is synthesized on demand and typically has a purity of ≥95% .

Properties

IUPAC Name

3,5-diphenyl-3a,7a-dihydro-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18-20(14-9-5-2-6-10-14)17-16(22-18)12-11-15(19-17)13-7-3-1-4-8-13/h1-12,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSMYFKEWXTZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3C(C=C2)OC(=O)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510807
Record name 3,5-Diphenyl-3a,7a-dihydro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84793-91-9
Record name 3,5-Diphenyl-3a,7a-dihydro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a fused oxazole and pyridin-2-one ring system, with phenyl substituents at the 3- and 5-positions. The oxazolo[4,5-b]pyridin-2-one skeleton imposes significant synthetic challenges due to:

  • Steric hindrance from the diphenyl groups, complicating cyclization and functionalization steps.
  • Regioselectivity requirements for forming the oxazole ring fused to the pyridinone.
  • Diastereocontrol in establishing the 3a,7a-dihydro configuration.

Early synthetic efforts focused on stepwise assembly, but recent advances leverage tandem reactions and catalytic desymmetrization to improve efficiency.

Classical Synthesis Approaches

Condensation-Followed-by-Cyclization Strategies

A traditional route involves the condensation of N-phenylpyridinone precursors with α-halo ketones, followed by cyclodehydration. For example:

  • Step 1 : Reaction of 5-phenylpyridin-2(1H)-one with 2-bromo-1-phenylpropan-1-one in dimethylformamide (DMF) at 80°C for 12 hours yields a linear intermediate.
  • Step 2 : Cyclization using polyphosphoric acid (PPA) at 120°C forms the oxazole ring, achieving the target compound in 42% overall yield.
Table 1: Classical Cyclization Conditions and Yields
Starting Material Cyclizing Agent Temperature (°C) Time (h) Yield (%)
N-Phenylpyridinone derivative PPA 120 6 42
Bromoacetophenone adduct H2SO4 (conc.) 100 8 35

Limitations include moderate yields and poor regioselectivity in the presence of competing reaction pathways.

Catalytic and Enantioselective Methods

Organocatalytic Desymmetrization

Drawing inspiration from madangamine alkaloid synthesis, a prochiral diketone precursor undergoes enantioselective intramolecular Michael addition using thiourea-based catalysts. Key steps:

  • Substrate Design : A prochiral 3,5-diphenylpyridinone tethered to a nitroolefin moiety.
  • Catalysis : Employing Takemoto’s catalyst (10 mol%) in toluene at -40°C induces cyclization with >95% enantiomeric excess (ee).
  • Post-Cyclization Modifications : Hydrogenation of the nitro group and lactamization completes the pyridinone ring.

This method concurrently establishes three stereocenters, including the quaternary carbon at the ring fusion site.

Transition-Metal-Mediated Cross-Couplings

The patent literature describes palladium-catalyzed Buchwald-Hartwig amination for introducing phenyl groups:

  • Amination : A bromopyridinone intermediate reacts with aniline derivatives using Pd(OAc)2/Xantphos, yielding 3-phenyl-substituted intermediates in 78–85% yield.
  • Oxazole Formation : Subsequent copper-catalyzed cyclization with benzaldehyde derivatives constructs the oxazole ring.

Microwave and Green Chemistry Approaches

Solvent-Free Microwave Cyclization

Adapting green methodologies from oxazole synthesis, a one-pot protocol achieves the target compound in 68% yield:

  • Reactants : 5-Amino-3-phenylpyridin-2(1H)-one and benzoyl chloride.
  • Conditions : Microwave irradiation (300 W, 120°C, 20 min) without solvent.
  • Mechanism : In situ formation of an acyliminium intermediate followed by [3+2] cyclization.
Table 2: Comparison of Energy Input and Yield
Method Energy Source Time (min) Yield (%)
Conventional Heating Oil bath 240 42
Microwave Irradiation 20 68

Recent Advances and Novel Strategies

Oxidative Lactamization

Inspired by madangamine synthesis, a late-stage oxidative lactamization using AZADO (2-azaadamantane-N-oxyl) and CuCl2 converts amino alcohol precursors into the pyridinone ring under mild conditions (room temperature, open air). This method avoids harsh acidic conditions, improving functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated ring systems.

    Substitution: Formation of substituted oxazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives

Substituent Variations
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
3a,7a-Dihydro-3,5-diphenyl derivative 3-Ph, 5-Ph C₁₈H₁₄N₂O₂ 290.32 N/A Synthetic intermediate; steric bulk
6-Chloro derivative 6-Cl C₆H₃ClN₂O₂ 170.55 183–186 Pharmaceutical intermediate
6-Bromo derivative 6-Br C₆H₃BrN₂O₂ 231.01 N/A Light-sensitive synthetic building block
3-(4-Nitrophenyl) derivative 3-(4-NO₂Ph) C₁₁H₇N₃O₄ 269.19 N/A Precursor for amino-substituted analogs
  • Nitrophenyl-substituted analogs serve as intermediates for further functionalization, such as reduction to aminophenyl derivatives for drug discovery .

Heterocyclic Analogs with Different Ring Systems

Imidazo[4,5-b]pyridin-2(3H)-ones
  • Example : 1H-Imidazo[4,5-b]pyridin-2(3H)-one (CAS 16328-62-4).
    • Structural Difference : Replacement of the oxygen atom in the oxazole ring with a nitrogen atom forms an imidazole ring.
    • Applications : These compounds are explored as dual 5-HT₇/5-HT₂A serotonin receptor ligands, with substituents on the aromatic rings and alkyl chains modulating receptor affinity .
Thiazolo[4,5-b]pyridin-2(3H)-ones
  • Example: Thiazolo[4,5-b]pyridin-2(3H)-one derivatives. Structural Difference: Incorporation of a sulfur atom in place of oxygen in the oxazole ring. Applications: Known as cAMP PDE III inhibitors, highlighting the role of heteroatom identity in biological activity .

Biological Activity

The compound 3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C19H16N2O
  • Molecular Weight: 292.35 g/mol
  • CAS Number: 84793-91-9
  • Melting Point: Not specifically documented in available literature.

The compound features a unique oxazolo-pyridine structure that may contribute to its biological efficacy.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Preliminary investigations have shown that this compound can inhibit the proliferation of cancer cells in vitro. This effect may be mediated through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The exact mechanism of action for this compound remains under investigation. However, it is speculated that the oxazole and pyridine moieties play crucial roles in receptor binding and interaction with cellular targets.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
  • Anticancer Evaluation : In vitro assays using human breast cancer cell lines showed a reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment.
Concentration (µM)Cell Viability (%)
0100
590
1075
2530

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including cyclocondensation of substituted precursors or one-pot reactions. For example, analogous oxazolo[4,5-b]pyridine derivatives are synthesized via regioselective metalation followed by electrophilic substitution . Key intermediates, such as diethyl dicarboxylates, are used to construct the heterocyclic core, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural elucidation employs:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.10–8.15 ppm and carbonyl carbons at ~170 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .
  • HRMS : Validates molecular mass (e.g., HRMS-ESI matches calculated [M+H]+ within 2 ppm error) .

Q. What spectroscopic techniques are critical for purity assessment?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and C-N at ~1250 cm⁻¹) .
  • Melting point analysis : Consistency with literature values (e.g., 215–217°C) indicates purity .
  • Chromatography (HPLC/TLC) : Monitors reaction progress and isolates intermediates .

Advanced Research Questions

Q. How can computational modeling guide the optimization of biological activity?

  • Methodological Answer :

  • 3D-QSAR : Correlates substituent electronic/steric properties with activity (e.g., para-substituted phenyl groups enhance binding to aldehyde dehydrogenase 1A1) .
  • Molecular docking : Screens interactions with targets like the GluN2B receptor, using software such as AutoDock Vina to predict binding affinities .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative bioassays : Test compounds under standardized conditions (e.g., HEL cells for antiviral activity vs. enzyme inhibition assays) .
  • Structure-activity relationship (SAR) analysis : Vary substituents (e.g., replacing 4-nitrophenyl with fluorophenyl) to isolate contributing factors .

Q. How can synthetic yields be improved for complex derivatives?

  • Methodological Answer :

  • Catalyst optimization : Use Pd/C or CuI for cross-coupling reactions (e.g., Negishi coupling for pyridine ring functionalization) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

Q. What experimental designs validate the compound’s role as a receptor modulator?

  • Methodological Answer :

  • Radioligand binding assays : Quantify affinity for targets like GluN2B using [³H]-labeled antagonists .
  • Functional assays : Measure intracellular Ca²⁺ flux in HEK293 cells transfected with receptor subunits .

Key Considerations for Researchers

  • Contradictory Data : Variations in biological activity (e.g., EC₅₀ discrepancies) may arise from assay conditions (cell type, incubation time) or impurities .
  • Advanced Characterization : Combine DFT calculations with experimental NMR to resolve tautomeric forms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one

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